molecular formula C21H23NO3 B11257016 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

Cat. No.: B11257016
M. Wt: 337.4 g/mol
InChI Key: WLAHIVWUVMFBDE-UHFFFAOYSA-N
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Description

8-[(Diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is notable for its unique structural features, which include a diethylamino group, a hydroxy group, and a phenyl group attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to a Mannich reaction. The Mannich reaction involves the condensation of the coumarin with formaldehyde and diethylamine under acidic conditions to introduce the diethylamino group at the 8-position.

  • Preparation of 7-hydroxy-4-methylcoumarin

      Reagents: Salicylaldehyde, ethyl acetoacetate, and a base such as piperidine.

      Conditions: The reaction is typically carried out in ethanol under reflux conditions.

  • Mannich Reaction

      Reagents: 7-hydroxy-4-methylcoumarin, formaldehyde, diethylamine.

      Conditions: The reaction is conducted in an acidic medium, often using hydrochloric acid, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group at the 7-position can undergo oxidation to form a ketone.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically performed in an aqueous or organic solvent under controlled temperatures.

  • Reduction: : The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere, often in solvents like ethanol or tetrahydrofuran.

  • Substitution: : The diethylamino group can participate in nucleophilic substitution reactions.

      Reagents: Alkyl halides, acyl chlorides.

      Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidation: Formation of 7-keto-4-methyl-3-phenyl-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-methyl-3-phenyl-2,3-dihydrochromen-2-one.

    Substitution: Formation of various N-substituted derivatives depending on the alkyl or acyl group used.

Scientific Research Applications

Chemistry

In chemistry, 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is used as a precursor for the synthesis of more complex coumarin derivatives

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological properties Studies have indicated its potential as an anti-inflammatory, antioxidant, and antimicrobial agent

Industry

In the industrial sector, this compound is used in the development of fluorescent dyes and optical brighteners. Its ability to absorb and emit light makes it valuable in the production of materials with enhanced optical properties.

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

    Receptors: Modulation of receptor activity, including G-protein coupled receptors and ion channels.

    Pathways: Involvement in signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Lacks the diethylamino group, resulting in different chemical and biological properties.

    4-methyl-3-phenylcoumarin: Lacks the hydroxy and diethylamino groups, affecting its reactivity and applications.

    7-diethylamino-4-methylcoumarin: Similar structure but without the phenyl group, leading to variations in its chemical behavior and uses.

Uniqueness

8-[(Diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and ability to interact with biological targets, while the hydroxy and phenyl groups contribute to its stability and versatility in various applications.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-4-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)12-11-16-14(3)19(21(24)25-20(16)17)15-9-7-6-8-10-15/h6-12,23H,4-5,13H2,1-3H3

InChI Key

WLAHIVWUVMFBDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC=CC=C3)O

Origin of Product

United States

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